molecular formula C22H25NO B13761414 1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine CAS No. 22185-50-8

1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine

Cat. No.: B13761414
CAS No.: 22185-50-8
M. Wt: 319.4 g/mol
InChI Key: KSKPCURZYVZTBP-UHFFFAOYSA-N
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Description

1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: Benzyl chloride, 4-methoxybenzyl chloride, and 3,4-dimethylpyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

    Catalysts: Lewis acids like aluminum chloride or boron trifluoride are often used to facilitate the reaction.

    Procedure: The benzyl chloride and 4-methoxybenzyl chloride are reacted with 3,4-dimethylpyridine in the presence of the catalyst. The reaction mixture is then heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form, such as the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents like halogens or nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine can be compared with other similar compounds, such as:

    1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: Both compounds have benzyl and methoxy groups but differ in their core structures.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares the methoxyphenyl group but has a different heterocyclic core.

    2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: Similar in having a benzyl group, but with a piperazine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

22185-50-8

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

1-benzyl-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-2H-pyridine

InChI

InChI=1S/C22H25NO/c1-17-13-14-23(16-20-7-5-4-6-8-20)22(18(17)2)15-19-9-11-21(24-3)12-10-19/h4-14,22H,15-16H2,1-3H3

InChI Key

KSKPCURZYVZTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N(C=C1)CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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